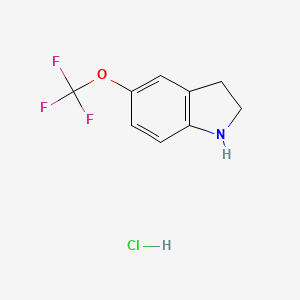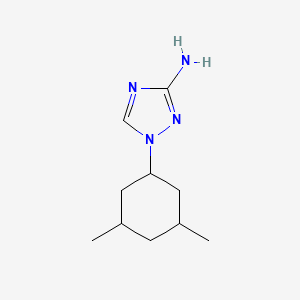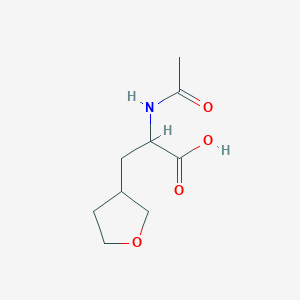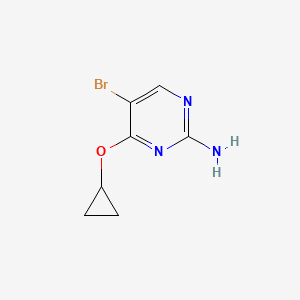
5-Bromo-4-cyclopropoxypyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-cyclopropoxypyrimidin-2-amine: is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a bromine atom at the 5th position, a cyclopropoxy group at the 4th position, and an amino group at the 2nd position of the pyrimidine ring. Pyrimidines are known for their wide range of applications in medicinal chemistry, particularly as building blocks for various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-cyclopropoxypyrimidin-2-amine typically involves the following steps:
Cyclopropoxylation: The cyclopropoxy group can be introduced via nucleophilic substitution reactions. This step often involves the reaction of a suitable cyclopropylating agent with a precursor pyrimidine compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and specific reaction conditions tailored for large-scale production is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: 5-Bromo-4-cyclopropoxypyrimidin-2-amine can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like azides, nitriles, or thiols can be formed.
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced forms of the compound with different functional groups.
Coupling Products: Aryl or vinyl-substituted pyrimidines.
Applications De Recherche Scientifique
5-Bromo-4-cyclopropoxypyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Biology: It is employed in the design of chemical probes for studying biological pathways and mechanisms.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-4-cyclopropoxypyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biological pathways. The presence of the bromine atom and the cyclopropoxy group can enhance its binding affinity and specificity towards the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-aminopyrimidine: Similar structure but lacks the cyclopropoxy group.
4-Cyclopropoxypyrimidine: Similar structure but lacks the bromine atom.
2-Amino-4,5-dibromopyrimidine: Contains two bromine atoms but lacks the cyclopropoxy group.
Uniqueness
5-Bromo-4-cyclopropoxypyrimidin-2-amine is unique due to the combination of the bromine atom, cyclopropoxy group, and amino group on the pyrimidine ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H8BrN3O |
|---|---|
Poids moléculaire |
230.06 g/mol |
Nom IUPAC |
5-bromo-4-cyclopropyloxypyrimidin-2-amine |
InChI |
InChI=1S/C7H8BrN3O/c8-5-3-10-7(9)11-6(5)12-4-1-2-4/h3-4H,1-2H2,(H2,9,10,11) |
Clé InChI |
UQWKCJCRIVFYCH-UHFFFAOYSA-N |
SMILES canonique |
C1CC1OC2=NC(=NC=C2Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


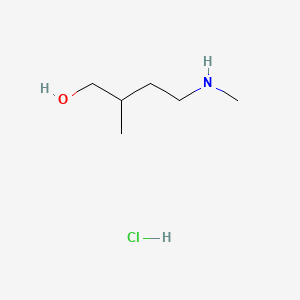
![Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13480830.png)

![3-Chloro-5-[(2,5-difluorophenyl)amino]pyridine-4-carbonitrile](/img/structure/B13480837.png)
![(2R)-N-methyl-2-({3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl}formamido)pentanamide](/img/structure/B13480840.png)
![6-Oxa-2-azaspiro[3.4]octan-7-one](/img/structure/B13480844.png)
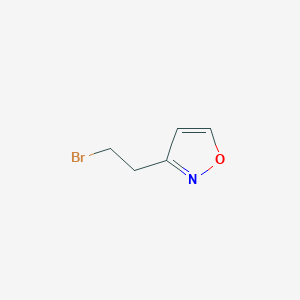
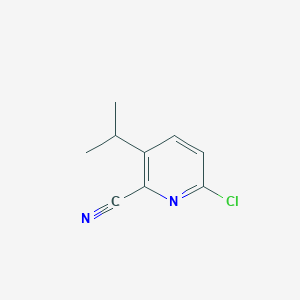

![[(2R)-morpholin-2-yl]methanesulfonamide hydrochloride](/img/structure/B13480862.png)
